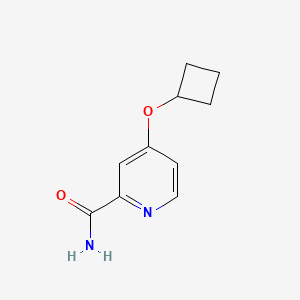

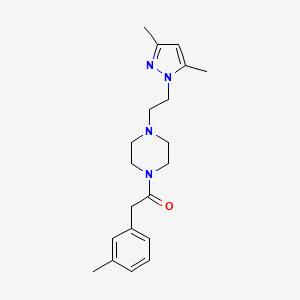

4-Cyclobutoxypyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reaction, and the conditions under which the reaction takes place .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction .Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

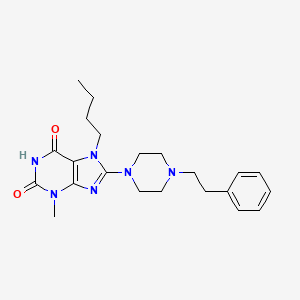

Anti-Tuberculosis Agent

Pyridine carboxamide derivatives have been identified as promising leads for tackling drug-resistant tuberculosis . A specific derivative, MMV687254, has shown activity against Mycobacterium tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG) . This molecule inhibits the growth of these bacteria in a bacteriostatic manner in liquid cultures . Interestingly, it was found to be as active as isoniazid in macrophages and inhibited M. tuberculosis growth in a bactericidal manner .

Urease Inhibitor

Pyridine carboxamide derivatives have also been explored as urease inhibitors . Ureolytic bacteria, which are involved in various life-threatening conditions such as gastric and duodenal cancer, have developed resistance to existing therapies . Therefore, new therapies with anti-urease activity are needed. Among the series of pyridine carboxamide and carbothioamide derivatives synthesized, two compounds showed significant activity .

Prodrug for Anti-Mycobacterial Activity

The anti-mycobacterial activity of MMV687254 requires AmiC-dependent hydrolysis . This suggests that MMV687254 is a prodrug, a biologically inactive compound that can be metabolized in the body to produce a drug .

Inducer of Autophagy

MMV687254 has been shown to inhibit M. tuberculosis growth in macrophages by inducing autophagy . Autophagy is a cellular process that degrades and recycles cellular components, and its induction can help control infections .

Drug Lead Optimization

Pyridine carboxamide derivatives have been used in structure-activity relationship studies to identify and optimize novel drug leads . These studies have led to the identification of a novel lead molecule that inhibits M. tuberculosis growth in a chronic mouse model of infection .

Activity Against Drug-Resistant Strains

The novel series of compounds identified in the structure-activity relationship studies showed activity against drug-resistant M. bovis BCG and M. tuberculosis clinical strains . This suggests that these compounds could be further optimized to design more potent anti-tubercular agents .

Mecanismo De Acción

Target of Action

The primary target of 4-Cyclobutoxypyridine-2-carboxamide is the Mycobacterium tuberculosis, specifically the mycobacterial membrane protein large 3 (MmpL3) . This protein plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for antitubercular agents .

Mode of Action

The compound interacts with its target, MmpL3, in a specific manner. It is suggested that 4-Cyclobutoxypyridine-2-carboxamide acts as a prodrug, requiring AmiC-dependent hydrolysis for its anti-mycobacterial activity . This interaction results in the inhibition of M. tuberculosis growth in a bacteriostatic manner .

Biochemical Pathways

tuberculosis growth in macrophages by inducing autophagy . Autophagy is a cellular process that helps maintain homeostasis by protein degradation and turnover of the destroyed cell organelles for new cell formation.

Result of Action

The molecular and cellular effects of 4-Cyclobutoxypyridine-2-carboxamide’s action include the inhibition of M. tuberculosis growth in both liquid cultures and within macrophages . This inhibition is achieved through the induction of autophagy, a cellular process that degrades and recycles cellular components .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-cyclobutyloxypyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-10(13)9-6-8(4-5-12-9)14-7-2-1-3-7/h4-7H,1-3H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVSSMHGOALGIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC(=NC=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclobutoxypyridine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2414060.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine](/img/structure/B2414061.png)

![2-(2-fluorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2414071.png)

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2414075.png)

![[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate](/img/structure/B2414076.png)